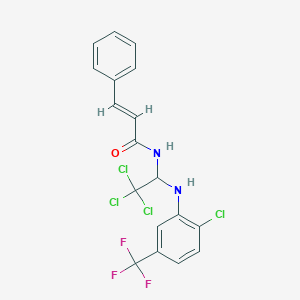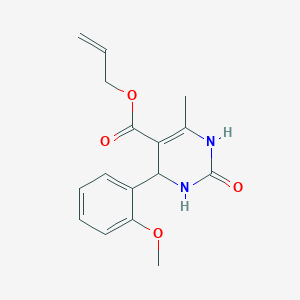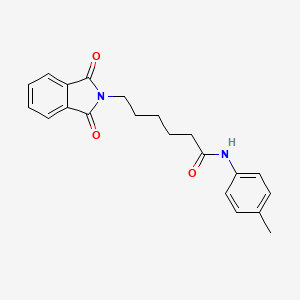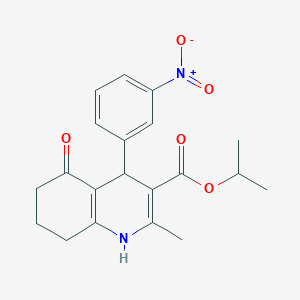![molecular formula C33H35N3O2S4 B11704456 (5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11704456.png)
(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-3-butyl-5-{(5Z)-3-butyl-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule featuring multiple thiazolidinone and thiazole rings. Such compounds are often of interest due to their potential biological activities and applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and thiazole rings. Typical synthetic routes may include:
Formation of Thiazolidinone Rings: This can be achieved through the reaction of amines with carbon disulfide and α-halo ketones.
Formation of Thiazole Rings: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides.
Coupling Reactions: The final compound may be formed through coupling reactions that link the thiazolidinone and thiazole rings.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
化学反应分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone rings may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could potentially modify the thiazole rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.
科学研究应用
Chemistry
The compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Due to the presence of thiazolidinone and thiazole rings, the compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or interfere with protein synthesis.
相似化合物的比较
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Thiazole Derivatives: Compounds with similar thiazole rings.
Uniqueness
The unique combination of thiazolidinone and thiazole rings, along with the specific substituents, may confer unique properties to the compound, such as enhanced biological activity or stability.
属性
分子式 |
C33H35N3O2S4 |
|---|---|
分子量 |
633.9 g/mol |
IUPAC 名称 |
(2Z,5Z)-3-butyl-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-[(2E)-2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H35N3O2S4/c1-4-7-21-35-30(37)25(40-32(35)29-31(38)36(22-8-5-2)33(39)42-29)19-20-26-34(6-3)27(23-15-11-9-12-16-23)28(41-26)24-17-13-10-14-18-24/h9-20H,4-8,21-22H2,1-3H3/b25-19-,26-20+,32-29- |
InChI 键 |
SHLCZGPYHQQWTI-ZQYWIHSOSA-N |
手性 SMILES |
CCCCN1/C(=C/2\C(=O)N(C(=S)S2)CCCC)/S/C(=C\C=C\3/N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)/C1=O |
规范 SMILES |
CCCCN1C(=C2C(=O)N(C(=S)S2)CCCC)SC(=CC=C3N(C(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)CC)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)

![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)
![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4-bromo-6-chlorophenol](/img/structure/B11704408.png)

![Methyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11704413.png)

![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)



![1-Phenyl-3-[(E)-({4-[(E)-{[(phenylcarbamothioyl)amino]imino}methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11704443.png)
![ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11704448.png)
